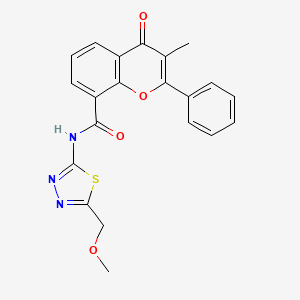![molecular formula C19H24N4O B12159918 N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B12159918.png)
N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is a synthetic organic compound that belongs to the class of pyrazole and indole derivatives. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Indole synthesis: The indole moiety can be prepared using Fischer indole synthesis or other methods.
Coupling reactions: The pyrazole and indole units are then coupled using amide bond formation techniques, often involving reagents like carbodiimides or coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This often includes:
Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.
Purification techniques: Using methods like crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrazole or indole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling agents: EDCI, DCC for amide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide would depend on its specific biological target. Generally, such compounds may interact with:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to specific receptors to elicit a biological response.
Pathways: Affecting cellular signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide: can be compared with other pyrazole-indole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group on the indole ring and the methyl group on the pyrazole ring may confer distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C19H24N4O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-4-(1-propan-2-ylindol-3-yl)butanamide |
InChI |
InChI=1S/C19H24N4O/c1-14(2)23-12-15(17-8-4-5-9-18(17)23)7-6-10-19(24)21-16-11-20-22(3)13-16/h4-5,8-9,11-14H,6-7,10H2,1-3H3,(H,21,24) |
InChI Key |
DWABCVJNCYOKDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methylheptan-2-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12159836.png)
![N'-[(Z)-furan-2-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159842.png)


![N-(1H-indol-4-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B12159856.png)
![methyl 2-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159858.png)
![3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide](/img/structure/B12159874.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12159886.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B12159888.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B12159891.png)
![N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12159892.png)

![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12159899.png)
![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12159900.png)
